(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide
Description
Properties
IUPAC Name |
2,5-dichloro-N-(3-methyl-6-nitro-1,3-benzothiazol-2-ylidene)thiophene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7Cl2N3O3S2/c1-17-8-3-2-6(18(20)21)4-9(8)22-13(17)16-12(19)7-5-10(14)23-11(7)15/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDBPYPEFPHMEB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=C(C=C2)[N+](=O)[O-])SC1=NC(=O)C3=C(SC(=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7Cl2N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, antimicrobial effects, and mechanisms of action based on recent research findings.
Chemical Structure
The compound features a thiophene core substituted with dichloro and nitro groups, contributing to its biological activity. The structural formula is represented as follows:
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives, including this compound. Research indicates that it exhibits significant cytotoxic effects against various cancer cell lines.
Case Study: Hep3B Cell Line
A notable study evaluated the efficacy of similar thiophene derivatives against Hep3B (Hepatocellular carcinoma) cells. The results showed:
- IC50 Values : Compounds similar to this compound demonstrated IC50 values ranging from 5.46 µM to 12.58 µM, indicating potent cytotoxicity.
- Mechanism : The binding interactions with tubulin were comparable to known anticancer agents like colchicine, suggesting that these compounds disrupt microtubule dynamics essential for cancer cell proliferation .
Antimicrobial Activity
The compound's antimicrobial properties have also been investigated, revealing effectiveness against various bacterial strains.
Antibacterial and Antifungal Screening
Studies involving related compounds have shown promising results in inhibiting pathogenic bacteria:
- Tested Strains : Escherichia coli and Staphylococcus aureus were among the strains tested.
- Methodology : The cup plate method was employed to assess antibacterial activity at a concentration of 1 µg/mL.
- Results : Compounds in this class exhibited significant antimicrobial activity, suggesting potential applications in treating infections caused by resistant bacterial strains .
Understanding the mechanisms through which this compound exerts its effects is crucial for its development as a therapeutic agent.
Inhibition of Mitochondrial Complex I
Research on related thiophene compounds has identified inhibition of mitochondrial complex I as a key mechanism:
- Study Findings : A novel thiophene derivative was shown to inhibit mitochondrial complex I, leading to decreased ATP production and subsequent cancer cell growth inhibition .
- Implications : This unique mode of action distinguishes it from traditional anticancer drugs and may reduce side effects associated with conventional therapies.
Data Summary
| Activity Type | Tested Cell Lines / Strains | IC50 / Effectiveness | Key Findings |
|---|---|---|---|
| Anticancer | Hep3B | 5.46 - 12.58 µM | Disrupts microtubule dynamics |
| Antibacterial | E. coli, S. aureus | Effective at 1 µg/mL | Significant antimicrobial activity |
| Mechanism | Mitochondrial Complex I | Inhibition observed | Unique mode of action in cancer therapy |
Scientific Research Applications
Antimicrobial Activity
One of the most notable applications of (E)-2,5-dichloro-N-(3-methyl-6-nitrobenzo[d]thiazol-2(3H)-ylidene)thiophene-3-carboxamide is its antimicrobial activity . Studies have demonstrated that this compound exhibits significant inhibitory effects against various pathogenic bacteria. The minimum inhibitory concentration (MIC) and minimum bactericidal concentration (MBC) have been determined for this compound, showing promising results against both Gram-positive and Gram-negative bacteria. For example, derivatives of similar thiazole compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and other pathogens .
Antioxidant Properties
In addition to its antimicrobial properties, the compound has been evaluated for its antioxidant activity . Research indicates that certain derivatives demonstrate significant inhibition of oxidative stress markers, suggesting potential applications in treating oxidative stress-related diseases . The antioxidant capacity was assessed using methods such as the ABTS assay, where some derivatives showed up to 62% inhibition compared to standard antioxidants like ascorbic acid .
Anticancer Potential
Emerging studies also highlight the anticancer potential of thiophene-based compounds. For instance, pretreatment with these compounds has been shown to sensitize cancer cells to chemotherapeutic agents like sorafenib, leading to decreased IC50 values in various cancer cell lines . The mechanism behind this sensitization may involve the modulation of apoptotic pathways or enhancement of drug uptake in resistant cancer cells.
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various thiazole derivatives found that specific substitutions significantly enhance antimicrobial activity. The compound's structural features were linked to its efficacy against bacterial strains .
- Oxidative Stress Studies : Compounds similar to this compound were tested for their ability to scavenge free radicals. Results indicated that modifications at the thiophene ring could improve antioxidant properties significantly .
- Cytotoxicity Assessments : In vitro studies revealed that certain derivatives exhibited cytotoxic effects on HepG2 liver cancer cells, suggesting a potential role in cancer therapy . The observed effects were attributed to the ability of these compounds to induce apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
